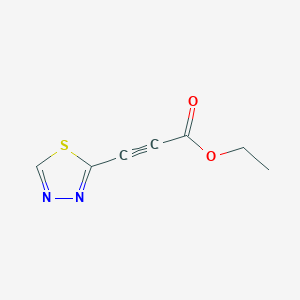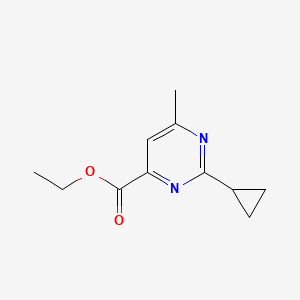
2,2-Difluoro-1-methylcyclopentan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,2-Difluoro-1-methylcyclopentan-1-amine hydrochloride” is a synthetic organic compound with the CAS Number: 2098085-16-4 . It has a molecular weight of 171.62 .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H11F2N.ClH/c1-5(9)3-2-4-6(5,7)8;/h2-4,9H2,1H3;1H . This indicates that the compound has a cyclopentane ring with two fluorine atoms and one methylamine group attached to it. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 171.6 g/mol . The chemical formula isC6H12ClF2N .
Scientific Research Applications
The compound 2,2-Difluoro-1-methylcyclopentan-1-amine hydrochloride exhibits potential in the realm of stable carbonium ions. Olah et al. (1967) demonstrated that stable solutions of 1-methylcyclopentyl cation, a structure closely related to this compound, could be obtained by reacting 1-methyl-1-chlorocyclopentane with SbF5-SO2 solutions. These findings contribute to understanding the stability and reactivity of carbonium ions, particularly in hydrocarbon isomerization processes, a crucial aspect in materials science and synthetic chemistry (Olah, Bollinger, Cupas, & Lukas, 1967).
Additionally, the ability of tetrafluoroborate salts of alkylamines, structurally resembling this compound, to resist N oxidation by methyl(trifluoromethyl)dioxirane highlights the selective oxidation capabilities of aliphatic tertiary and secondary C-H bonds in the alkyl sidechain. This characteristic is pivotal in the synthesis of amino alcohols and amino acetamides, offering insights into the oxyfunctionalization of carbon-hydrogen bonds in various amines (Asensio, González-Núñez, Bernardini, Mello, & Adam, 1993).
Safety and Hazards
properties
IUPAC Name |
2,2-difluoro-1-methylcyclopentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c1-5(9)3-2-4-6(5,7)8;/h2-4,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNJTNFHMYXXKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1(F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide](/img/structure/B1492214.png)

![2-Cycloheptylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1492217.png)




![2-[6-Oxo-3-(thiophen-3-yl)-1,6-dihydropyridazin-1-yl]propanoic acid](/img/structure/B1492225.png)

